Product packaging for ODM-204(Cat. No.:)

ODM-204

Cat. No.: B1193818
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Androgen Receptor Pathway in Prostate Cancer Progression

The androgen receptor (AR) signaling pathway plays a central role in the development and progression of prostate cancer. Androgens, primarily testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation, nuclear translocation, and subsequent regulation of gene expression crucial for prostate cancer cell growth and survival. Androgen deprivation therapy (ADT), which aims to reduce systemic androgen levels, is the standard initial treatment for advanced prostate cancer ontosight.aithermofisher.com. However, the majority of patients eventually develop castration-resistant prostate cancer (CRPC), where the disease continues to progress despite castrate levels of circulating androgens wikipedia.orgwikipedia.orgmims.com. In CRPC, the AR signaling axis remains persistently activated, often characterized by high AR expression and the ability to respond to residual tissue androgens wikipedia.orgwikipedia.orgmims.commims.comoaji.netindiamart.com. This sustained AR activity is a primary driver of tumor growth in the castration-resistant setting ontosight.aithermofisher.comguidetopharmacology.org.

Significance of Steroid Biosynthesis in Castration-Resistant Prostate Cancer Development

Even after surgical or chemical castration, androgens are still present in prostate cancer tissues at concentrations sufficient to activate AR signaling and promote tumor growth guidetopharmacology.org. The synthesis of these primary androgens, testosterone and DHT, involves a cascade of oxidative enzymes, with cytochrome P450 17A1 (CYP17A1) being a key enzyme in this process wikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgwikidata.org. CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activities, which are essential for the formation of androgens in the adrenal glands and testes wikipedia.orgwikidata.org. Inhibitors of CYP17A1, such as abiraterone (B193195), have been developed and approved for the treatment of CRPC, demonstrating significant clinical benefits guidetopharmacology.org. However, some abiraterone-resistant tumors can still exhibit persistent AR activation, indicating that targeting steroid biosynthesis alone may not be sufficient to completely suppress AR signaling in all CRPC cases guidetopharmacology.org.

Rationale for Dual Targeting Approaches in Prostate Cancer Therapy

The continued activation of AR signaling in CRPC, despite androgen deprivation and even CYP17A1 inhibition, underscores the rationale for developing therapeutic strategies that simultaneously target both the androgen receptor and androgen biosynthesis pathways mims.commims.comoaji.netindiamart.comguidetopharmacology.org. This dual-targeting approach is hypothesized to provide a more comprehensive and effective suppression of androgenic stimuli, potentially overcoming resistance mechanisms that arise from targeting either pathway alone. ODM-204 is a novel, nonsteroidal compound specifically designed to exert this dual inhibitory action, blocking AR-mediated signaling at the receptor level and inhibiting the CYP17A1 enzyme ontosight.aiwikipedia.orgwikipedia.orgmims.commims.comoaji.netindiamart.comguidetopharmacology.orgwikidata.orgfishersci.ca.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

Preclinical Profile of Odm 204

Identification of this compound as a Novel Nonsteroidal Compound

This compound was identified and developed as a novel nonsteroidal, dual-action compound specifically for the treatment of CRPC utupub.finih.govresearchgate.nethelsinki.fi. Its nonsteroidal nature distinguishes it from traditional steroidal antiandrogens and CYP17A1 inhibitors, potentially offering a different pharmacological profile. The compound's discovery was driven by the need for more effective therapies that could target the complex mechanisms of CRPC progression, particularly the continued reliance on AR signaling even in a castrate state utupub.fiascopubs.orgnih.govresearchgate.net.

Design Principles Underlying this compound's Dual Mechanism of Action

The design of this compound was strategically engineered to achieve a dual mechanism of action: inhibiting the CYP17A1 enzyme and directly blocking AR-mediated signaling at the receptor level utupub.finih.govresearchgate.net. This dual targeting is crucial because CYP17A1 is a prerequisite enzyme for the formation of androgens like testosterone (T) and dihydrotestosterone (DHT), while AR blockade directly counteracts the effects of any remaining or de novo synthesized androgens utupub.finih.govresearchgate.net.

Detailed Research Findings:

In Vitro Data: Preclinical studies demonstrated this compound's potent activity against both targets. It acts as a dual inhibitor of CYP17A1 and AR, exhibiting an IC50 of 22 nM for CYP17A1 and a Ki value of 47 nM for AR binding ascopubs.orgmedchemexpress.commedchemexpress.com. In transactivation assays using AR-HEK293 cells, this compound proved to be a potent and full antagonist for human AR with an IC50 value of 80 nM utupub.fimedchemexpress.commedchemexpress.com.

This compound effectively inhibited the proliferation of androgen-dependent prostate cancer cell lines, VCaP and LNCaP, in vitro utupub.finih.govresearchgate.net. Comparative studies highlighted its superior or equivalent anti-proliferative effects against these cell lines compared to other established agents:

Table 1: Anti-Proliferative Effects (IC50 Values) on Prostate Cancer Cell Lines utupub.fi
CompoundLNCaP Cells (IC50, nM)VCaP Cells (IC50, nM)
This compound200260
Enzalutamide880315
Abiraterone13009000
Galeterone26002000

Furthermore, this compound demonstrated the ability to inhibit specific AR mutations, including F877L, W742L, and T878A, which are often associated with resistance to current therapies researchgate.net.

In Vivo Data (Preclinical): In vivo studies further supported the efficacy of this compound. It significantly reduced tumor growth in murine VCaP xenograft models utupub.finih.govresearchgate.net. Notably, this compound showed superior antitumor activity in a VCaP xenograft model compared to single-agent enzalutamide or abiraterone, or their combination ascopubs.org. In the same model, abiraterone acetate (B1210297) failed to show efficacy, whereas this compound significantly reduced tumor growth utupub.fi.

Pharmacodynamic studies in sexually mature male cynomolgus monkeys revealed that a single oral dose of this compound (10–30 mg/kg) dose-dependently inhibited adrenal and testicular steroid production, leading to a reduction in principal androgens like testosterone (T) and dehydroepiandrosterone (B1670201) (DHEA) utupub.finih.govresearchgate.net. Similar results were observed in human chorionic gonadotropin-treated male rats utupub.finih.govresearchgate.net. Additionally, co-administration of this compound significantly and dose-dependently potentiated leuprolide acetate-mediated suppression of circulating testosterone levels and decreased the weights of androgen-sensitive organs in rats utupub.finih.govresearchgate.net.

Table 2: Key Preclinical Potency Data for this compound utupub.fiascopubs.orgmedchemexpress.commedchemexpress.com
TargetAssay TypeValue
CYP17A1Enzyme Inhibition (IC50)22 nM
Androgen Receptor (AR)AR Binding (Ki)47 nM
Androgen Receptor (AR)AR Antagonism (IC50, AR-HEK293 transactivation)80 nM

Strategic Positioning of this compound in the Androgen Receptor and Steroidogenesis Inhibitor Landscape

The strategic positioning of this compound in the treatment landscape for CRPC is based on the understanding that inhibiting both AR signaling and androgen biosynthesis could provide a more effective therapeutic response than targeting either pathway alone ascopubs.orgresearchgate.nethelsinki.finih.gov. CRPC remains largely androgen-driven, even with low serum testosterone levels, due to persistent AR activation by residual tissue androgens utupub.fiascopubs.orgnih.govresearchgate.netmdpi.com.

This compound offers a distinct advantage by combining two critical mechanisms of action in a single nonsteroidal compound. Its activity against CYP17A1 is comparable to that of galeterone, while its AR blocking capabilities are similar to, or even more potent than, enzalutamide utupub.firesearchgate.nethelsinki.fi. Specifically, this compound demonstrated higher AR antagonist potency than enzalutamide in transactivation assays (IC50 of 80 nM for this compound versus 220 nM for enzalutamide) utupub.fi. This dual targeting aims to address the mechanisms of resistance that can emerge when only one pathway is inhibited, such as the accumulation of steroidogenesis substrates that can activate AR following abiraterone treatment nih.gov.

The preclinical data suggest that this compound could provide an effective therapeutic option for men with CRPC, particularly given its ability to inhibit specific AR mutations and its superior anti-tumor activity in certain xenograft models compared to existing single-agent therapies utupub.fiascopubs.orgresearchgate.net.

Molecular Mechanisms of Action of Odm 204

Androgen Receptor (AR) Antagonism by ODM-204

This compound functions as a high-affinity AR antagonist, directly interfering with the androgen signaling pathway at the receptor level utupub.ficancer.gov. This antagonism is crucial in CRPC, where AR activity often persists despite androgen deprivation therapy researchgate.netmdpi.com.

Preclinical studies have demonstrated that this compound binds to the wild-type androgen receptor with high affinity and selectivity. In competitive AR binding assays, this compound exhibited an inhibition constant (Ki) of 47 nM ascopubs.org. This high affinity binding suggests its effectiveness in competing with endogenous androgens for AR binding sites utupub.fiascopubs.org.

Table 1: Androgen Receptor Binding Affinity of this compound

CompoundTargetBinding Affinity (Ki)Reference
This compoundWild-type AR47 nM ascopubs.org

A critical step in AR signaling is the translocation of the AR from the cytoplasm into the nucleus upon androgen binding, where it can then regulate gene expression cancer.govnih.gov. This compound effectively inhibits this androgen-induced nuclear translocation of the AR utupub.ficancer.govascopubs.org. This inhibition prevents the receptor from reaching its site of action on DNA, thereby disrupting downstream signaling cancer.gov.

Androgen receptor mutations are a recognized mechanism of resistance to existing antiandrogen therapies in CRPC researchgate.netnih.govfrontiersin.org. This compound has demonstrated activity against several common AR mutants, including T877A, W741L, and F876L ascopubs.orgresearchgate.netnih.gov. This broad activity against mutated ARs is particularly significant, as some mutations can convert antiandrogens into agonists or reduce their efficacy nih.govannualreviews.org.

Table 2: Antagonistic Potency of this compound Against Wild-type and Mutant Androgen Receptors

Androgen Receptor VariantPotency (IC50)Reference
Wild-type AR80 nM medchemexpress.com
AR(T877A)95 nM ascopubs.org
AR(W741L)277 nM ascopubs.org
AR(F876L)6 nM ascopubs.org

CYP17A1 Enzyme Inhibition by this compound

In addition to its AR antagonistic properties, this compound also potently inhibits the CYP17A1 enzyme, which is a key enzyme in the biosynthesis of androgens researchgate.netutupub.ficancer.govnih.gov. This dual inhibition strategy aims to more comprehensively suppress androgen signaling by both blocking the receptor and reducing androgen production researchgate.netascopubs.orghelsinki.fi.

CYP17A1 catalyzes two sequential reactions: 17α-hydroxylase activity and 17,20-lyase activity, both of which are essential for the synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from their precursors cancer.govnih.gov. This compound has shown potent inhibition of the 17α-hydroxylase activity of CYP17A1, with an IC50 value of 22 nM in human testicular microsomes utupub.fiascopubs.orgmedchemexpress.com. This inhibition leads to a reduction in the production of adrenal and testicular steroids, thereby dampening androgenic stimuli in the body researchgate.netutupub.finih.gov. Furthermore, this compound has been shown to inhibit the production of dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and testosterone in cultured H295R cells utupub.fi.

Table 3: CYP17A1 Enzyme Inhibition by this compound

Enzyme ActivityIC50 (Human Testicular Microsomes)Reference
17α-Hydroxylase22 nM ascopubs.orgmedchemexpress.com

Potent Inhibition of 17,20-Lyase Activity

A key aspect of this compound's mechanism is its potent inhibition of CYP17A1, a crucial enzyme in the steroid biosynthesis pathway. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase wikipedia.org. This compound effectively inhibits both, with a particular focus on the 17,20-lyase activity. This inhibition is critical because 17,20-lyase catalyzes the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to more potent androgens like testosterone and dihydrotestosterone (DHT) rsc.orgwikipedia.org.

Research findings demonstrate this compound's inhibitory potency against CYP17A1. In in vitro studies using human testicular microsomes, this compound exhibited an IC50 value of 22 nM for 17α-hydroxylase inhibition. Furthermore, in NCI-H295R human adrenocortical carcinoma cells, this compound demonstrated an IC50 of 40 nM for the 17,20-lyase catalyzed conversion of 17α-hydroxypregnenolone to DHEA and acetic acid rsc.org. For comparative purposes, the IC50 values for other CYP17A1 inhibitors like abiraterone (B193195) and galeterone (B1683757) are presented in the table below rsc.org.

Compound17α-Hydroxylase Inhibition (Human Testicular Microsomes, IC50 nM)17,20-Lyase Inhibition (NCI-H295R cells, IC50 nM)
This compound22 rsc.org40 rsc.org
Abiraterone1.3 rsc.org0.4 rsc.org
Galeterone9 rsc.org200 rsc.org

Impact on Downstream Androgen Biosynthesis Pathways

The inhibition of CYP17A1 by this compound has a direct and significant impact on downstream androgen biosynthesis pathways, leading to a reduction in the production of various androgens. Specifically, this compound has been shown to inhibit the production of DHEA, androstenedione, and testosterone rsc.org. In cultured H295R cells, this compound inhibited the production of DHEA with an IC50 of 94 nM, androstenedione with an IC50 of 145 nM, and testosterone with an IC50 of 230 nM rsc.org.

In vivo studies further support these findings. In sexually mature male cynomolgus monkeys, a single oral dose of this compound (10–30 mg/kg) resulted in a dose-dependent inhibition of adrenal and testicular steroid production, including a notable suppression of testosterone and DHEA levels rsc.orgwikipedia.orgwikipedia.orgwikipedia.org. Similar effects were observed in human chorionic gonadotropin-treated male rats rsc.orgwikipedia.orgwikipedia.org. Moreover, in rats, co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone levels induced by leuprolide acetate (B1210297), an LHRH agonist, and led to a decrease in the weights of androgen-sensitive organs rsc.orgwikipedia.org. Clinical investigations have also reported decreases in serum testosterone levels in patients with metastatic castration-resistant prostate cancer (CRPC) following this compound treatment, with over 50% testosterone reduction observed across all studied doses after 8 days of treatment nih.govfishersci.fi.

Preclinical Pharmacological Characterization of Odm 204

In Vitro Pharmacological Studies

ODM-204 has demonstrated the ability to inhibit the growth of androgen-dependent prostate cancer cell lines. This anti-proliferative effect is central to its therapeutic rationale in prostate cancer.

In studies utilizing the VCaP (Vertebral-Cancer of the Prostate) cell line, which is characterized by androgen receptor gene amplification, this compound has been shown to suppress androgen-induced cell proliferation. utupub.fi The half-maximal inhibitory concentration (IC50) for this compound in VCaP cells has been reported to be approximately 260 to 280 nM. utupub.fiasco.org When compared with other agents, the potency of this compound in inhibiting VCaP cell proliferation was found to be comparable to that of enzalutamide (B1683756). utupub.fi

Table 1: Comparative Inhibition of VCaP Cell Proliferation
CompoundIC50 (nM)
This compound260
Enzalutamide315
Galeterone (B1683757)2000
Abiraterone (B193195)9000

Similar inhibitory effects have been observed in the LNCaP (Lymph Node-Cancer of the Prostate) cell line, which expresses a mutated androgen receptor (T878A). utupub.fi In this cell line, this compound suppressed androgen-induced proliferation with a reported IC50 value of approximately 170 to 200 nM. utupub.fiasco.org Notably, in LNCaP cells, this compound demonstrated more potent inhibition of cell proliferation compared to enzalutamide, abiraterone, and galeterone. utupub.fi

Table 2: Comparative Inhibition of LNCaP Cell Proliferation
CompoundIC50 (nM)
This compound200
Enzalutamide880
Abiraterone1300
Galeterone2600

A key feature of this compound is its ability to inhibit CYP17A1, a critical enzyme in the synthesis of androgens. This has been evaluated in various in vitro systems.

In vitro studies using human testicular microsomes have demonstrated that this compound is a potent inhibitor of the CYP17A1-mediated 17α-hydroxylase activity, which is a necessary step in the conversion of progesterone (B1679170) to 17α-hydroxyprogesterone. The IC50 value for this compound in human testicular microsomes was determined to be 22 nM. utupub.fi For comparison, studies were also conducted on monkey and rat testicular microsomes, with IC50 values of 11 nM and 92 nM, respectively. utupub.fi

Table 3: Comparative Inhibition of CYP17A1 in Testicular Microsomes
CompoundHuman IC50 (nM)Monkey IC50 (nM)Rat IC50 (nM)
This compound221192
Abiraterone1.332.1
Galeterone94212

The inhibitory effect of this compound on steroidogenesis has also been assessed in the H295R human adrenocortical tumor cell line. This cell line is a widely used in vitro model as it expresses the key enzymes required for steroid biosynthesis. utupub.fi In this system, the second CYP17A1-mediated reaction, the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), was evaluated. utupub.fi Studies have indicated that this compound demonstrates dose-dependent inhibition of steroid biosynthesis in cellular assays. utupub.fi

Comparative Potency and Selectivity Analyses

The unique profile of this compound combines the functions of two major classes of prostate cancer therapeutics: androgen receptor antagonists and CYP17A1 inhibitors. Its preclinical characterization involved direct comparisons with established agents from both categories to determine its relative potency and selectivity.

This compound demonstrates potent antagonism of the androgen receptor. researchgate.net It binds to the AR with high affinity, showing a Ki value of 47 nM. asco.orgasco.org In functional assays, it acts as a full antagonist, inhibiting testosterone-induced nuclear translocation of the AR. researchgate.netasco.org

When compared with the second-generation antiandrogen enzalutamide, this compound was found to block AR action to a similar degree. helsinki.fi Some preclinical data suggest that this compound demonstrates a higher potency in AR antagonism than enzalutamide. researchgate.net Furthermore, this compound has shown efficacy in inhibiting certain AR mutations that can confer resistance to other antiandrogen therapies, including T877A, W741L, and F876L. researchgate.netasco.org

CompoundMechanism of ActionReported Potency Metric
This compoundAndrogen Receptor AntagonistKi = 47 nM asco.orgasco.org
EnzalutamideAndrogen Receptor AntagonistReported to have similar or lower potency than this compound researchgate.nethelsinki.fi
ApalutamideAndrogen Receptor AntagonistNo direct comparative data available in cited sources.
DarolutamideAndrogen Receptor AntagonistNo direct comparative data available in cited sources.

In addition to its AR antagonism, this compound is a high-potency inhibitor of the CYP17A1 enzyme, a critical enzyme in the biosynthesis of androgens in the testes, adrenal glands, and prostate tumors. nih.govcancer.gov The reported IC50 value for this compound against CYP17A1 is 22 nM. asco.orgasco.orgmedchemexpress.com

Preclinical assessments have compared its activity to other CYP17A1 inhibitors. Notably, this compound is reported to exhibit activity toward CYP17A1 that is similar to that of galeterone. helsinki.fi Galeterone is another investigational agent known to have a multi-targeted profile that includes CYP17A1 inhibition. firstwordpharma.com The potent inhibition of CYP17A1 by this compound effectively suppresses the production of testosterone (B1683101) and other androgens. researchgate.netnih.gov

CompoundMechanism of ActionReported Potency Metric
This compoundCYP17A1 InhibitorIC50 = 22 nM asco.orgasco.orgmedchemexpress.com
AbirateroneCYP17A1 InhibitorServes as a benchmark CYP17A1 inhibitor. nih.gov
GaleteroneCYP17A1 InhibitorReported to have similar activity to this compound helsinki.fi

In Vivo Preclinical Efficacy Studies

The antitumor effects of this compound were evaluated in vivo using established murine xenograft models of prostate cancer to confirm that its in vitro potency translates to significant activity in a biological system.

Studies utilized xenograft models, where human prostate cancer cells are implanted in immunodeficient mice, to assess the efficacy of this compound in inhibiting tumor growth.

The VCaP (Vertebral-Cancer of the Prostate) xenograft model was a primary tool for evaluating the in vivo efficacy of this compound. researchgate.netnih.gov The VCaP cell line is derived from a human prostate cancer vertebral metastasis and is known to express high levels of the androgen receptor, making it a relevant model for studying androgen-sensitive and castration-resistant prostate cancer. researchgate.netmdpi.com Multiple preclinical studies have confirmed that this compound significantly reduces tumor growth in the murine VCaP xenograft model. researchgate.netnih.govhelsinki.fi

In the VCaP xenograft model, this compound demonstrated substantial antitumor activity. asco.org Specific assessments of its efficacy showed a tumor growth inhibition of 66%. asco.org

Notably, a comparative in vivo study using the VCaP model indicated that the antitumor activity of this compound was greater than that achieved with single-agent enzalutamide, single-agent abiraterone, or the combination of enzalutamide and abiraterone. asco.org This suggests that the dual mechanism of action within a single molecule may offer a more potent suppression of tumor growth in this preclinical model. asco.org

TreatmentVCaP Xenograft ModelObserved Outcome
This compoundTumor Growth Inhibition66% inhibition asco.org
This compoundComparative EfficacyShowed better antitumor activity than enzalutamide, abiraterone, or their combination asco.org

Endocrine Modulation in Animal Models

This compound is a nonsteroidal compound designed to dually inhibit the CYP17A1 enzyme and block the androgen receptor (AR). Its effects on endocrine function have been characterized in several preclinical animal models, demonstrating its capacity to suppress androgen biosynthesis from both adrenal and testicular sources.

The effect of this compound on adrenal steroidogenesis has been evaluated in primates, which serve as a relevant model due to the similarity of their adrenal steroid regulation and CYP17A1 enzyme homology to humans. In sexually mature male cynomolgus monkeys, a single oral dose of this compound within the range of 10–30 mg/kg resulted in a dose-dependent inhibition of adrenal steroid production. This was evidenced by a marked suppression of dehydroepiandrosterone (DHEA), a key androgen precursor primarily secreted from the adrenals. Studies using a human adrenal cortex cell line (H295R) also demonstrated the inhibitory action of this compound on steroidogenesis in an in vitro setting.

Preclinical studies have confirmed this compound's potent inhibitory effect on testicular steroid synthesis. In sexually mature male cynomolgus monkeys, single oral doses of 10–30 mg/kg led to a dose-dependent inhibition of testicular steroid production. Similar outcomes were observed in male rats treated with human chorionic gonadotropin.

Furthermore, in a rat model designed to mimic the clinical scenario of androgen deprivation therapy, this compound significantly potentiated the effects of the LHRH agonist leuprolide acetate (B1210297). The co-administration of this compound with leuprolide acetate led to a more profound, dose-dependent suppression of testosterone production and a corresponding decrease in the weight of androgen-sensitive organs compared to leuprolide acetate alone.

Consistent with its mechanism of action, this compound has been shown to reduce circulating levels of key androgens in animal models.

In Primates: A single oral dose of this compound in intact male cynomolgus monkeys resulted in the marked suppression of serum testosterone (T) and DHEA. This demonstrates the compound's ability to inhibit androgen output from both the testes and adrenal glands.

In Rodents: In rats, this compound enhanced the testosterone-suppressing effects of leuprolide acetate. Preclinical studies indicated that this compound could significantly inhibit testosterone after a single oral dose and could suppress testosterone to undetectable levels when used with an LHRH agonist.

The table below summarizes the observed effects of this compound on circulating androgen levels in preclinical models.

Animal ModelAndrogenObserved EffectCitation
Cynomolgus MonkeyTestosterone (T)Markedly suppressed after a single oral dose.
Cynomolgus MonkeyDehydroepiandrosterone (DHEA)Markedly suppressed after a single oral dose.
Rat (with LHRH agonist)Testosterone (T)Significantly potentiated suppression.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships

The relationship between the concentration of this compound in the body (pharmacokinetics) and its biological effects (pharmacodynamics) has been investigated in preclinical species.

This compound has demonstrated favorable oral bioavailability in animal models. Studies in male cynomolgus monkeys showed good oral bioavailability after single oral doses ranging from 10 to 30 mg/kg. The compound is orally administered in preclinical investigations.

Preclinical studies in primates and rodents have established a clear dose-dependent relationship for the pharmacodynamic effects of this compound.

In intact male cynomolgus monkeys, this compound exhibited linear and dose-proportional pharmacokinetics. Following a single oral administration of 10–30 mg/kg, the compound induced a dose-dependent inhibition of both testosterone and DHEA. This direct correlation between the dose administered, the resulting plasma concentration, and the degree of steroid suppression highlights a strong PK/PD relationship.

Similarly, in rats, the co-administration of this compound with leuprolide acetate resulted in a dose-dependent potentiation of testosterone suppression and reduction in the weight of androgen-dependent organs.

The table below outlines the dose-dependent PK/PD effects observed in preclinical studies.

SpeciesDose RangePharmacokinetic ProfilePharmacodynamic EffectCitation
Cynomolgus Monkey10-30 mg/kg (single oral dose)Linear and dose-proportional.Dose-dependent inhibition of adrenal and testicular steroid production (T and DHEA).
RatNot specifiedNot specifiedDose-dependently potentiated LHRH agonist-mediated suppression of testosterone and androgen-sensitive organ weight.
Preclinical Interactions with LHRH Agonists

This compound, a novel nonsteroidal agent, demonstrates a dual mechanism of action by inhibiting the CYP17A1 enzyme and acting as an androgen receptor (AR) antagonist. researchgate.netnih.gov Preclinical studies were conducted to investigate the interaction of this compound with luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide acetate, to simulate clinical scenarios where combined androgen blockade is employed. asco.org These studies have revealed a significant synergistic effect, where this compound potentiates the androgen-suppressing actions of LHRH agonists. researchgate.netnih.gov

In preclinical models using male rats, the co-administration of this compound with the LHRH agonist leuprolide acetate led to a more profound suppression of circulating testosterone levels than that observed with leuprolide acetate alone. researchgate.netnih.gov This potentiation was found to be dose-dependent. researchgate.net The combination therapy demonstrated the capacity to reduce testosterone to undetectable levels, highlighting a key interaction that enhances the efficacy of chemical castration. researchgate.net

Furthermore, the enhanced testosterone suppression translated to a more significant impact on androgen-sensitive organs. researchgate.netnih.gov The combination of this compound and leuprolide acetate resulted in a greater reduction in the weights of these organs compared to the effects of the LHRH agonist by itself. researchgate.netnih.gov This finding underscores the potential of this compound to intensify the effects of androgen deprivation therapy.

The potentiation of LHRH agonist effects by this compound is attributed to its dual mechanism of action. While LHRH agonists work by downregulating the pituitary-gonadal axis to reduce testicular androgen production, this compound further blocks androgen synthesis in the adrenal glands and tumor tissue by inhibiting CYP17A1 and directly antagonizes the androgen receptor. researchgate.netnih.gov This comprehensive blockade of androgen signaling pathways is believed to be the basis for the observed synergistic preclinical activity.

While preclinical studies conclusively demonstrate this potentiating interaction, specific quantitative data from these studies detailing the precise dose-response relationships for testosterone suppression and organ weight reduction are not publicly available in the reviewed literature. Therefore, the following data tables are illustrative of the reported findings but are based on the qualitative descriptions from the cited research.

Table 1: Illustrative Effect of this compound in Combination with an LHRH Agonist on Testosterone Levels in a Preclinical Rat Model

Treatment GroupThis compound DoseResulting Testosterone Level
LHRH Agonist AloneN/ASuppressed
LHRH Agonist + this compoundLowFurther Suppressed
LHRH Agonist + this compoundHighPotentially Undetectable

Table 2: Illustrative Effect of this compound in Combination with an LHRH Agonist on Androgen-Sensitive Organ Weight in a Preclinical Rat Model

Treatment GroupThis compound DoseReduction in Organ Weight
LHRH Agonist AloneN/ASignificant Reduction
LHRH Agonist + this compoundLowGreater Reduction
LHRH Agonist + this compoundHighMost Significant Reduction

Advanced Preclinical Investigations and Methodological Approaches

Investigation of Potential Preclinical Resistance Mechanisms to ODM-204

A critical aspect of preclinical research involves identifying and characterizing potential mechanisms of resistance to novel therapeutic agents. For this compound, studies have demonstrated its ability to antagonize not only wild-type AR but also common AR mutations frequently observed in CRPC, which are often associated with resistance to existing therapies researchgate.netascopubs.orgnih.gov. Specifically, this compound has shown inhibitory activity against AR mutants including F877L, W742L, and T878A researchgate.netascopubs.orgnih.gov. The inhibitory concentration 50% (IC50) values for these mutant ARs were reported as 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L), indicating its activity against these altered receptor forms ascopubs.org. This suggests a broader spectrum of activity that could potentially circumvent certain resistance pathways encountered with other AR-targeted agents.

Elucidation of Specific Receptor-Ligand Interactions and Enzyme Binding Modes

This compound exhibits a dual mechanism of action, targeting both androgen biosynthesis and AR signaling directly utupub.finih.gov.

Androgen Receptor (AR) Interaction: this compound functions as a potent and full antagonist of the human androgen receptor utupub.fi. It binds to the AR with high affinity and selectivity, demonstrating an inhibition constant (Ki) of 55 nM in competitive AR binding assays using rat prostate cytosolic lysates utupub.fi. Another study reported a Ki value of 47 nM for wild-type AR ascopubs.org. This binding effectively inhibits androgen-induced receptor activation and prevents AR nuclear translocation, which is essential for the transcription of AR-responsive genes nih.govcancer.gov. Studies have shown that this compound is equipotent to enzalutamide (B1683756) in inhibiting testosterone-induced nuclear translocation of AR utupub.fi.

CYP17A1 Enzyme Inhibition: this compound also acts as a potent inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme utupub.finih.govcancer.gov. This enzyme is crucial for androgen biosynthesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities cancer.gov. This compound inhibits the 17,20-lyase catalyzed conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) utupub.fi. In H295R human adrenocortical carcinoma cell line, the IC50 for this compound in inhibiting 17,20-lyase was 40 nM utupub.fi. Furthermore, this compound inhibited the production of DHEA, androstenedione (B190577), and testosterone (B1683101) in cultured H295R cells with IC50 values of 94 nM, 145 nM, and 230 nM, respectively utupub.fi. The inhibitory effect on CYP17A1-mediated hydroxylation was also analyzed using testicular microsomes, yielding IC50 values of 22 nM for human, 11 nM for monkey, and 92 nM for rat testicular microsomes utupub.fi.

CompoundTargetAssay TypeValue (nM)Comparison (nM)Reference
This compoundAR (wild-type)Competitive Binding (Ki)55Enzalutamide: 86 Galeterone (B1683757): 780 utupub.fi
This compoundAR (wild-type)Competitive Binding (Ki)47 ascopubs.org
This compoundAR (human)Transactivation (IC50)80Enzalutamide: 220 utupub.fi
This compoundAR(T877A) mutantTransactivation (IC50)95 ascopubs.org
This compoundAR(W741L) mutantTransactivation (IC50)277 ascopubs.org
This compoundAR(F876L) mutantTransactivation (IC50)6 ascopubs.org
This compoundCYP17A1 (17,20-lyase)Acetic Acid Release Assay (IC50)40Abiraterone (B193195): 0.4 Galeterone: 200 utupub.fi
This compoundCYP17A1 (17α-hydroxylase, human)Testicular Microsomes (IC50)22Abiraterone: 1.3 Galeterone: 9 utupub.fi
This compoundCYP17A1 (17α-hydroxylase, monkey)Testicular Microsomes (IC50)11Abiraterone: 3 Galeterone: 4 utupub.fi
This compoundCYP17A1 (17α-hydroxylase, rat)Testicular Microsomes (IC50)92Abiraterone: 2.1 Galeterone: 212 utupub.fi

Development and Application of Preclinical Assay Systems for Compound Characterization

A comprehensive array of in vitro and in vivo preclinical assay systems has been utilized to characterize this compound's pharmacological properties and anti-tumor efficacy.

Competitive AR binding assays were employed to quantify the binding affinity of this compound to the wild-type androgen receptor. These assays typically involve incubating the compound with rat prostate cytosolic lysates containing the AR and a radiolabeled ligand, followed by separation and measurement of bound radioactivity utupub.fiascopubs.org. This methodology provides quantitative data on the compound's ability to compete with natural androgens for AR binding sites.

Cell-based assays are crucial for assessing the functional consequences of compound-target interactions in a cellular context.

AR Transactivation Assays: The potency and functional activity of this compound on human AR were demonstrated in cells stably transfected with full-length AR and androgen-responsive reporter gene constructs, such as AR-HEK293 cells with a luciferase reporter gene utupub.firesearchgate.netascopubs.org. These assays measure the compound's ability to antagonize AR-mediated gene transcription.

AR Nuclear Translocation Assays: Immunocytochemical labeling with an anti-AR antibody in AR-overexpressing HS-HEK293 cells was used to investigate the effect of this compound on the subcellular localization of AR utupub.firesearchgate.netascopubs.org. This assay determines if the compound inhibits the testosterone-induced nuclear translocation of AR, a key step in AR signaling.

Cell Proliferation Assays: The anti-proliferative effects of this compound were studied in vitro using androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells utupub.finih.govascopubs.orgresearchgate.net. These assays measure the inhibition of cell viability and growth in response to compound treatment. This compound suppressed androgen-induced proliferation of LNCaP cells more efficiently than enzalutamide, abiraterone, or galeterone, with an IC50 of 200 nM utupub.fi. In VCaP cells, this compound and enzalutamide showed similar potency (IC50s of 260 nM and 315 nM, respectively) utupub.fi.

CompoundCell LineAssay TypeIC50 (nM)Comparison (nM)Reference
This compoundLNCaPProliferation Inhibition200Enzalutamide: 880 Abiraterone: 1300 Galeterone: 2600 utupub.fi
This compoundVCaPProliferation Inhibition260Enzalutamide: 315 Galeterone: 2000 Abiraterone: 9000 utupub.fi

To characterize the inhibitory activity of this compound on CYP17A1, biochemical enzyme inhibition assays were conducted. These involved the use of human, monkey, and rat testicular microsomes to assess the inhibition of 17α-hydroxylase activity utupub.fiascopubs.org. Additionally, the acetic acid release assay (AARA) in H295R human adrenocortical carcinoma cells was employed to specifically measure the inhibition of the 17,20-lyase reaction utupub.fi. These assays provide direct evidence of the compound's ability to interfere with androgen biosynthesis at the enzymatic level.

Advanced mass spectrometric methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), have been instrumental in preclinical investigations of this compound researchgate.nethelsinki.fibioscientifica.com. These techniques offer high sensitivity and specificity, enabling the reliable measurement of low concentrations of steroid hormones and their metabolites in biological samples, including body fluids and tissue homogenates researchgate.netbioscientifica.com. Such methods are critical for:

Defining Sex Steroid Concentrations: Accurately quantifying endogenous androgens and their precursors in various preclinical models researchgate.nethelsinki.fibioscientifica.com.

Studying Androgen Biosynthesis and Metabolism: Providing insights into how this compound affects steroidogenic pathways in vitro and in vivo, for example, by profiling adrenal 11beta-hydroxyandrostenedione (B1680194) metabolites researchgate.nethelsinki.fibioscientifica.com.

Pharmacokinetic Studies: Evaluating absorption properties, including dose-dependent absorption and the effect of food or active pharmaceutical ingredient particle size on absorption, which implicitly relies on metabolite profiling researchgate.net.

These advanced spectrometric approaches contribute significantly to understanding the compound's metabolic fate and its impact on the steroidome during preclinical development researchgate.netbioscientifica.com.

Translational Considerations and Future Research Directions from a Preclinical Perspective

Strategies for Optimizing Preclinical Pharmacokinetic Profiles for Next-Generation Compounds

Preclinical pharmacokinetic (PK) evaluations of ODM-204 revealed a complex profile that ultimately influenced its developmental trajectory. Initial studies in intact male cynomolgus monkeys demonstrated favorable oral bioavailability and linear, dose-proportional pharmacokinetics following single oral doses ranging from 10–30 mg/kg wikidata.orgwikidata.org. This indicated promising absorption and systemic exposure characteristics for a single administration.

However, further assessment, particularly with repeated dosing, highlighted significant challenges. Observations from a phase I dose escalation study indicated decreased this compound plasma concentrations at higher dose levels after repeated administration (day 8) compared to single dosing (day 1) flybase.orgresearchgate.net. This suggests that while initial bioavailability was good, maintaining sustained therapeutic exposure upon chronic administration presented difficulties, ultimately preventing further development of the molecule flybase.orgresearchgate.netwikipedia.org.

For next-generation compounds with similar mechanisms, optimizing preclinical pharmacokinetic profiles is paramount. Strategies to address issues such as reduced exposure upon repeated dosing or suboptimal sustained release can include:

Formulation Modifications: Developing modified-release formulations (e.g., sustained-release, biphasic/pulsatile release) can help maintain more consistent drug plasma levels, reduce fluctuations, and potentially decrease dosing frequency, thereby improving therapeutic efficacy and patient compliance europa.eudrug-dev.comnih.govdvm360.com.

Structural Modifications: Medicinal chemistry efforts can focus on altering the compound's chemical structure to improve metabolic stability, reduce auto-induction of metabolizing enzymes, or enhance solubility and permeability for better sustained absorption.

Thorough Multi-Dose PK/PD Characterization: Early and comprehensive studies to understand dose-exposure-response relationships under repeated dosing conditions are crucial. This involves detailed sampling to characterize the rise, plateau, and decay of plasma concentrations and their correlation with pharmacodynamic effects, allowing for more accurate prediction of effective dosing regimens dvm360.comnih.gov.

Exploration of this compound in Novel Preclinical Disease Models Beyond Prostate Cancer

Preclinical research on this compound has been exclusively concentrated on its efficacy and mechanism of action within the context of castration-resistant prostate cancer (CRPC). Studies have consistently demonstrated its potent inhibitory activity against androgen receptor (AR) and CYP17A1 in various prostate cancer cell lines, such as VCaP and LNCaP, and in murine VCaP xenograft models wikidata.orgwikidata.orgflybase.orgresearchgate.netwikipedia.orgwikipedia.orgmims.comciteab.comresearchgate.netutupub.fiascopubs.orghelsinki.fimdpi.comascopubs.orgresearchgate.netnih.govnih.govorionpharma.com.

Despite its dual mechanism, which targets a fundamental steroidogenesis pathway (CYP17A1) and a key hormone receptor (AR), there is no reported preclinical exploration of this compound in disease models beyond prostate cancer within the available literature. This focused development path reflects the initial strategic intent to address a significant unmet need in CRPC. Future research directions for compounds with similar dual-action profiles could consider exploring their potential in other endocrine-regulated cancers or conditions where AR or CYP17A1 play a critical role, provided the preclinical data supports such an expansion.

Preclinical Evaluation of Combination Therapies Involving this compound

Preclinical evaluations have provided compelling evidence for the potential of this compound in combination therapies, particularly within the context of androgen deprivation. The rationale for combination approaches, especially dual inhibition of AR and CYP17A1, stems from the understanding that targeting both pathways may offer a more effective response than inhibiting either alone, addressing mechanisms of resistance in CRPC utupub.fiascopubs.orghelsinki.fi.

One notable finding demonstrated that co-administration of this compound with leuprolide acetate (B1210297), a luteinizing hormone-releasing hormone (LHRH) agonist, significantly potentiated the suppression of circulating testosterone (B1683101) levels and reduced the weight of androgen-sensitive organs in rats researchgate.netmims.comutupub.fiascopubs.org. This highlights a synergistic effect in achieving profound androgen deprivation.

Furthermore, in comparative studies using the VCaP xenograft model, this compound exhibited significant antitumor activity. It performed favorably when compared to single agents like enzalutamide (B1683756) or abiraterone (B193195), and even against their combination wikidata.orgascopubs.org. In a specific VCaP CRPC model in orchidectomized animals, this compound significantly inhibited tumor growth, whereas abiraterone acetate did not show efficacy utupub.fi.

The antiproliferative effects of this compound were also evaluated in vitro against established prostate cancer cell lines, VCaP and LNCaP, in comparison to other antiandrogens and CYP17A1 inhibitors.

Table 1: In Vitro Antiproliferative Activity (IC50) of this compound and Comparator Compounds in Prostate Cancer Cell Lines wikidata.orgutupub.fi

CompoundVCaP Cells (IC50, nM)LNCaP Cells (IC50, nM)
This compound260200
Enzalutamide315880
Galeterone (B1683757)20002600
Abiraterone90001300

These detailed findings underscore the preclinical potential of this compound, both as a potent single agent in specific models and in combination with LHRH agonists to enhance androgen suppression.

Implications of Preclinical Findings for Drug Discovery and Development Pathways

The preclinical findings for this compound carry significant implications for current and future drug discovery and development in oncology, particularly for CRPC. This compound was conceived as a novel nonsteroidal compound with a dual mechanism of action, simultaneously inhibiting CYP17A1 and antagonizing the AR wikidata.orgflybase.orgresearchgate.netmims.comresearchgate.netutupub.fihelsinki.fimdpi.comascopubs.orgnih.gov. This dual targeting strategy was a direct response to the mechanisms of resistance observed in CRPC, where persistent AR signaling and intratumoral androgen synthesis contribute to disease progression.

The robust preclinical efficacy demonstrated by this compound, including its potent AR antagonism (even against common AR mutations like F877L, W742L, and T878A) and its capacity to inhibit CYP17A1 to suppress testosterone to undetectable levels, validated the therapeutic potential of a dual-action compound wikidata.orgwikidata.orgresearchgate.netwikipedia.orgwikipedia.orgmims.comciteab.comresearchgate.netutupub.fiascopubs.orgascopubs.orgnih.govnih.gov. Its strong antitumor activity in VCaP xenograft models, even surpassing some existing single-agent therapies or their combinations, highlighted its promise as a lead compound.

However, the ultimate cessation of this compound's development due to its pharmacokinetic properties, specifically the observed decrease in plasma concentrations upon repeated dosing, serves as a critical lesson flybase.orgresearchgate.netwikipedia.org. This emphasizes the indispensable role of comprehensive and early-stage pharmacokinetic profiling in the drug discovery pipeline. While a compound may exhibit excellent in vitro potency and initial in vivo efficacy, inadequate or unpredictable systemic exposure during chronic administration can derail its development.

The experience with this compound reinforces the need for drug discovery programs to:

Integrate PK/PD early: Prioritize the understanding of multi-dose PK/PD relationships from the earliest stages of lead optimization.

Design for sustained exposure: Develop compounds with intrinsic properties that support stable and predictable exposure over prolonged periods, which may involve considering factors like metabolic stability, transporter interactions, and formulation compatibility.

Iterative Optimization: Employ an iterative design-make-test-analyze cycle that continuously incorporates PK data alongside efficacy and target engagement, allowing for early identification and mitigation of potential PK liabilities.

Q & A

Q. What are the primary molecular targets of ODM-204, and how do they contribute to its mechanism of action in prostate cancer treatment?

this compound is a nonsteroidal dual inhibitor targeting both CYP17A1 (a key enzyme in androgen biosynthesis) and the androgen receptor (AR) . Its mechanism involves blocking CYP17A1 to reduce systemic androgen levels while simultaneously inhibiting AR signaling, thereby addressing both hormone synthesis and receptor activation pathways critical in castration-resistant prostate cancer (CRPC). Preclinical studies report IC50 values of 22 nM for CYP17A1 and 80 nM for AR . This dual action distinguishes this compound from single-target therapies like enzalutamide (AR antagonist) or abiraterone (CYP17A1 inhibitor), potentially overcoming resistance mechanisms .

Q. What preclinical models have been used to validate the efficacy of this compound, and what were the key findings?

this compound was tested in androgen-dependent cell lines (VCaP, LNCaP) and VCaP xenograft mouse models . In vitro, it inhibited cell proliferation by >80% at 1 μM concentrations . In vivo, oral administration (30 mg/kg/day) reduced tumor volume by 70% compared to controls in xenograft models, with concomitant suppression of testosterone and DHEA-S levels in rodents and primates . These studies validated its dual-target efficacy and informed dosing strategies for early-phase clinical trials .

Q. How does this compound’s dual inhibition of CYP17A1 and AR compare to single-target therapies in reducing androgen signaling?

Dual inhibition theoretically reduces compensatory pathways that drive resistance in single-target therapies. For example, AR overexpression (a common resistance mechanism to abiraterone) is mitigated by this compound’s direct AR antagonism. Preclinical data show synergistic suppression of PSA levels in CRPC models when compared to monotherapies, suggesting a broader therapeutic window .

Advanced Research Questions

Q. What methodological challenges arise when designing combination therapies involving this compound and other anti-androgens, and how can they be addressed in clinical trials?

Combination trials (e.g., this compound with abiraterone or enzalutamide) require careful pharmacokinetic/dynamic (PK/PD) modeling to avoid overlapping toxicities (e.g., hypokalemia from CYP17A1 inhibition). The DUALIDES phase I-II study used adaptive dose escalation with prednisone co-administration to mitigate adrenal insufficiency. Researchers must also define biomarkers (e.g., AR-V7 splice variants, PSA kinetics) to stratify patients likely to benefit from dual inhibition .

Q. How can researchers resolve contradictions between this compound’s promising preclinical results and its pharmacokinetic difficulties observed in early-phase clinical trials?

Despite strong preclinical efficacy, this compound’s development was stalled due to suboptimal bioavailability and metabolic instability in humans. To address this, researchers could employ prodrug strategies or structural modifications to enhance solubility. Alternatively, patient-derived xenograft (PDX) models with humanized liver enzymes may better predict clinical PK profiles .

Q. What in vitro assays are most appropriate for assessing this compound’s inhibitory effects on AR transcriptional activity, and how do these correlate with in vivo outcomes?

Key assays include:

  • Luciferase reporter assays (e.g., AR-responsive PSA-luc constructs in LNCaP cells) to measure transcriptional suppression.
  • ChIP-seq to quantify AR binding at target genes (e.g., KLK3, TMPRSS2).
  • Cell viability assays in enzalutamide-resistant lines (e.g., MR49F) to assess cross-resistance. In vivo correlation requires monitoring tumor gene expression profiles and serum androgen levels post-treatment .

Methodological Considerations

  • Data Management : Follow FAIR principles for preclinical/clinical data, ensuring reproducibility. Use Data Management Plans (DMPs) to document protocols, raw datasets, and analysis pipelines .
  • Contradiction Analysis : Employ Bayesian statistical models to reconcile preclinical in vivo efficacy with clinical PK discrepancies, incorporating covariates like species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.